Ethyl 2-fluoroacetoacetate

Description

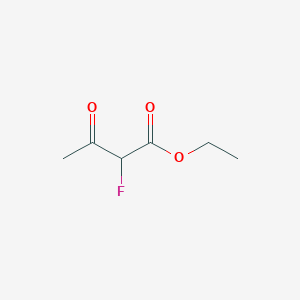

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-fluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTFQLHOTAJQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282119 | |

| Record name | Ethyl 2-fluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522-41-4 | |

| Record name | Butanoic acid, 2-fluoro-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-fluoroacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1522-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-fluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-fluoro-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Fluoroacetoacetate

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto the ethyl acetoacetate (B1235776) backbone or a closely related analogue. This method is conceptually direct but requires careful selection of fluorinating agents to achieve selectivity and avoid side reactions.

Fluorination of Ethyl Acetoacetate and Analogues

The direct fluorination at the α-position of β-keto esters like ethyl acetoacetate is a challenging transformation. The reactivity of the substrate requires fluorinating agents that can operate under conditions compatible with the ester and keto functionalities. Research in this area often focuses on the use of electrophilic fluorinating agents that can deliver a "F+" equivalent to the enolate of the β-keto ester. While specific examples of direct fluorination of ethyl acetoacetate are not as prevalent as halogen exchange methods, the synthesis of analogous fluorinated compounds demonstrates the principle. For instance, fluorinated building blocks are often synthesized and then used in subsequent reactions to build more complex molecules.

Development and Evaluation of Fluorinating Reagents

The successful synthesis of fluorinated organic compounds hinges on the availability of effective fluorinating agents. These reagents are broadly classified as nucleophilic or electrophilic. tcichemicals.com Nucleophilic agents, where a fluoride (B91410) anion is the active species, are effective for substitutions of leaving groups. tcichemicals.com Electrophilic agents, where an electron-deficient fluorine atom is the active species, are used for additions to electron-rich centers like enolates. tcichemicals.com

The development of reagents that are easier to handle and more selective than highly toxic and corrosive sources like fluorine gas (F₂) or hydrogen fluoride (HF) has been a significant area of research. tcichemicals.com Reagents such as DAST (diethylaminosulfur trifluoride) and 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) have been developed for this purpose, offering improved handling and reactivity profiles. tcichemicals.com

Comparison of Select Fluorinating Reagents

| Reagent Name | Abbreviation / Trade Name | Reagent Type | Key Characteristics |

|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Nucleophilic | Used for stereospecific substitution of hydroxyl groups with fluorine. tcichemicals.com |

| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | FLUOLEAD™ | Nucleophilic | A white crystalline solid with high thermal stability and less fuming character compared to DAST, making it easier to handle. tcichemicals.com |

| Selectfluor™ | F-TEDA-BF₄ | Electrophilic | A versatile and widely used reagent for the fluorination of a variety of substrates, including enolates. |

Halogen Exchange Strategies

Halogen exchange, often referred to as a Finkelstein-type reaction, is a robust and widely employed method for synthesizing fluorinated compounds. This strategy involves replacing a halogen, typically chlorine or bromine, with fluorine.

Conversion from Ethyl 2-Chloroacetoacetate

A prominent method for producing Ethyl 2-fluoroacetoacetate is through the halogen exchange of its chlorinated precursor, Ethyl 2-chloroacetoacetate. google.com This process typically involves reacting Ethyl 2-chloroacetoacetate with a fluorine source. One patented method utilizes an excess of mixed gas containing fluorine gas as the raw material for the exchange. google.com The reaction is performed at low temperatures, generally between -10°C and 0°C, to control the reactivity of the elemental fluorine and improve the selectivity of the reaction. google.com

Catalytic Systems and Reaction Conditions for Halogen Atom Exchange

The efficiency of the halogen exchange from Ethyl 2-chloroacetoacetate to this compound is significantly influenced by the catalytic system and reaction conditions. In a process utilizing fluorine gas, hydrofluoric acid (HF) serves a dual role as both a solvent and a catalyst, which helps to accelerate the reaction rate. google.com

To enhance the miscibility of the reactants and suppress side reactions, a fluorine-containing surfactant is often added to the reaction mixture. google.com Perfluorobutyl sulfonic acid is one such surfactant that facilitates more uniform mixing of the organic Ethyl 2-chloroacetoacetate, the aqueous hydrofluoric acid, and the gaseous fluorine. google.com This improved mixing is crucial for achieving high conversion and purity of the final product. google.com The use of an excess of the fluorine-containing gas ensures the complete conversion of the starting chloro-ester, which simplifies purification and improves product purity. google.com

Optimization for Industrial-Scale Production

For the synthesis of this compound to be commercially viable, the process must be optimized for industrial-scale production. The halogen exchange method starting from Ethyl 2-chloroacetoacetate has been developed with this goal in mind. google.com Key optimizations focus on increasing product purity, reducing production costs, and ensuring the process is suitable for large-scale operations. google.com

By using an excess of the fluorinating agent, the issue of incomplete reaction is avoided, leading to a product with high purity. google.com The addition of hydrofluoric acid as a catalyst speeds up the reaction, while the use of a surfactant suppresses the formation of byproducts. google.com These factors contribute to a more efficient process that is well-suited for large-scale manufacturing. google.com The following table summarizes findings from a patented industrial preparation method. google.com

Industrial Production Examples of this compound via Halogen Exchange

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Mass Ratio (Fluorine Gas : Ethyl 2-chloroacetoacetate) | 0.326 : 1 | 0.5 : 1 |

| Mass Ratio (Ethyl 2-chloroacetoacetate : Hydrofluoric Acid) | 10 : 1 | 8 : 1 |

| Surfactant (Perfluorobutyl sulfonic acid) | 0.1% by mass of starting material | 0.05% by mass of starting material |

| Final Yield | 68.51% | Not specified |

| Final Purity | 98.7% | Not specified |

Novel and Emerging Synthetic Protocols for this compound

The synthesis of this compound, a valuable fluorinated building block in the pharmaceutical and agrochemical industries, has traditionally relied on methods involving direct fluorination or nucleophilic substitution of precursors like ethyl 2-chloroacetoacetate. However, ongoing research focuses on developing more efficient, selective, and sustainable synthetic methodologies. This section explores novel and emerging protocols, including chemoenzymatic pathways, stereoselective routes to enantioenriched forms, and the potential application of multi-component reactions.

Exploration of Chemoenzymatic Pathways

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with traditional chemical reactions, presents a promising avenue for producing complex molecules under mild and environmentally benign conditions. While the direct enzymatic synthesis of this compound is a nascent field of study, research into related enzymatic transformations highlights the future potential of this approach. The primary focus in the literature has been on the enzymatic resolution and stereoselective reduction of racemic α-fluoro-β-keto esters, rather than their de novo synthesis.

Dynamic Reductive Kinetic Resolution (DYRKR):

A significant area of research involves the use of ketoreductases (KREDs) for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters. alaska.edu This process can convert a racemic mixture into a single, stereochemically pure α-fluoro-β-hydroxy ester, which is a valuable chiral precursor. Commercially available KREDs have demonstrated the ability to reduce the keto group with high diastereomeric and enantiomeric excess. alaska.eduresearchgate.net For example, specific enzymes can selectively produce either the syn or anti diastereomer of the corresponding alcohol product from a racemic α-fluoro-β-keto ester starting material. alaska.edu

Aldolase-Catalyzed Reactions:

Another approach involves the use of aldolases. The trans-o-hydroxybenzylidene pyruvate aldolase (HBPA) has been shown to catalyze reactions between fluoropyruvate and various aldehydes. researchgate.net Subsequent chemical treatment of the aldol (B89426) adducts yields syn-configured α-fluoro β-hydroxy carboxylic acids with excellent enantiomeric excess (>98% ee). researchgate.net This method establishes a stereoselective C-C bond formation, providing access to chiral fluorinated building blocks.

Lipase-Catalyzed Resolution:

Lipases are another class of enzymes explored for these transformations. While not a synthetic route, lipase-catalyzed kinetic resolution is a well-established method for separating enantiomers. For instance, Pseudomonas lipase has been effectively used in the kinetic resolution of racemic ethyl 2-fluorohexanoate, a structurally similar compound, by selectively hydrolyzing one enantiomer. orgsyn.org This highlights the potential for using lipases to resolve racemic this compound, should a racemic synthesis be the primary route.

The table below summarizes key findings in the chemoenzymatic transformation of compounds related to this compound.

| Enzyme Class | Specific Enzyme(s) | Substrate Type | Product Type | Key Finding |

| Ketoreductase (KRED) | KRED 110, KRED 130 | Racemic α-fluoro-β-keto esters | Enantio- and diastereomerically pure α-fluoro-β-hydroxy esters | High stereoselectivity for either syn or anti diastereomers through DYRKR. alaska.edu |

| Aldolase | trans-o-hydroxybenzylidene pyruvate aldolase (HBPA) | Fluoropyruvate and various aldehydes | syn-configured α-fluoro β-hydroxy carboxylic acids | Excellent enantioselectivity (>98% ee) for C-C bond formation. researchgate.net |

| Lipase | Pseudomonas lipase | Racemic ethyl 2-fluorohexanoate | Enantiomerically pure ethyl (S)-2-fluorohexanoate and (R)-2-fluorohexanoic acid | Efficient kinetic resolution of a similar α-fluoro ester. orgsyn.org |

Stereoselective Synthetic Routes to Enantioenriched Forms

The development of methods to synthesize enantioenriched forms of this compound is of significant interest, as the introduction of a stereogenic center bearing a fluorine atom can profoundly influence the biological activity of downstream products. Research has primarily focused on the asymmetric electrophilic fluorination of β-keto ester precursors. mdpi.comnih.gov These methods can be broadly categorized into metal-catalyzed and organocatalyzed approaches.

Metal-Catalyzed Asymmetric Fluorination:

An important advancement in this area involves the use of chiral Lewis acid complexes to catalyze the enantioselective fluorination of β-keto esters. Togni and coworkers demonstrated that complexes of titanium with TADDOL (α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol) ligands can effectively catalyze the α-fluorination of α-substituted acyclic β-keto esters. mdpi.com Using electrophilic fluorinating agents like Selectfluor®, this method has achieved high enantioselectivities, in some cases up to 90% ee. mdpi.com The chiral metal complex acts as a Lewis acid, activating the β-keto ester and creating a chiral environment for the subsequent attack by the fluorinating agent.

Organocatalyzed Asymmetric Fluorination:

Organocatalysis, particularly using chiral phase-transfer catalysts (PTCs), has emerged as a powerful tool for asymmetric fluorination. mdpi.com Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids or chiral binaphthyl scaffolds have been successfully employed. rsc.orgresearchgate.net In these systems, the catalyst forms a chiral ion pair with the enolate of the β-keto ester, directing the approach of the electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) to one face of the enolate. mdpi.com This strategy has been particularly effective for the fluorination of cyclic β-keto esters, affording products with excellent yields and enantioselectivities (up to 98% ee). mdpi.com

The following table summarizes representative catalytic systems for the asymmetric fluorination of β-keto esters.

| Catalyst Type | Chiral Ligand/Catalyst | Metal (if applicable) | Fluorinating Agent | Substrate Type | Reported Enantiomeric Excess (ee) |

| Metal Complex | TADDOL | Ti | Selectfluor® | α-substituted acyclic β-keto esters | 62–90% mdpi.com |

| Phase-Transfer Catalyst | Cinchonine derivatives | N/A | NFSI | β-keto esters | Moderate to good mdpi.comresearchgate.net |

| Phase-Transfer Catalyst | Binaphthyl derivatives | N/A | NFSI | Cyclic β-keto esters | up to 98% mdpi.comrsc.org |

Reactivity and Mechanistic Studies of Ethyl 2 Fluoroacetoacetate

Carbonyl Reactivity and Alpha-Position Activation

The presence of both an ester and a ketone carbonyl group, coupled with an α-fluoro substituent, imparts distinct reactivity to ethyl 2-fluoroacetoacetate. The electron-withdrawing nature of the fluorine atom enhances the acidity of the α-proton, facilitating the formation of an enolate under basic conditions. This activation of the α-position is central to the diverse reactivity of this compound.

Enolate Chemistry and Alpha-Fluorocarbanion Generation

The generation of an enolate from this compound provides a nucleophilic species that is key to its utility in synthesis. The fluorine atom at the α-position plays a crucial role in modulating the stability and reactivity of the corresponding enolate, often referred to as an α-fluorocarbanion. While the inductive effect of fluorine stabilizes the negative charge, the potential for lone pair repulsion between the fluorine and the adjacent carbanion can influence its geometry and nucleophilicity. The generation of this enolate is typically achieved using a suitable base, and its subsequent reactions are central to the construction of complex fluorinated molecules.

Electrophilic Additions to the Activated Carbonyl System

The activated carbonyl groups in this compound make it susceptible to electrophilic additions. The enolate, once formed, can react with a variety of electrophiles at the α-carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental to the elaboration of the this compound scaffold and have been exploited in the synthesis of various functionalized molecules.

Organocatalyzed Transformations

The field of organocatalysis has provided powerful tools for the stereocontrolled functionalization of molecules like this compound. Chiral organocatalysts can effectively control the stereochemical outcome of reactions involving the enolate of this compound, leading to the synthesis of enantioenriched products.

Asymmetric Michael Addition Reactions and Chiral Induction

The organocatalytic asymmetric Michael addition of this compound to various Michael acceptors, such as nitroolefins, represents a significant application of this compound. rsc.orgnih.gov In these reactions, a chiral organocatalyst, often a cinchona alkaloid derivative, activates both the nucleophile (the enolate of this compound) and the electrophile (the nitroolefin) through non-covalent interactions, such as hydrogen bonding. This dual activation allows for high levels of stereocontrol, leading to the formation of products with two adjacent stereocenters, one of which is a fluorinated quaternary carbon. rsc.orgnih.gov

The reaction between α-fluoro-β-ketoesters and nitroolefins, catalyzed by a cinchona alkaloid-derived thiourea (B124793) catalyst, has been shown to produce the corresponding Michael adducts with excellent enantioselectivities. rsc.org The catalyst facilitates the approach of the enolate to the nitroolefin in a stereodefined manner, leading to high chiral induction.

Table 1: Organocatalytic Asymmetric Michael Addition of α-Fluoro-β-ketoesters to Nitroolefins rsc.org

| Entry | α-Fluoro-β-ketoester | Nitroolefin | Catalyst | Yield (%) | dr | ee (%) |

| 1 | This compound | β-Nitrostyrene | Cinchona-thiourea | 95 | >95:5 | 98 |

| 2 | Ethyl 2-fluoro-3-oxopentanoate | β-Nitrostyrene | Cinchona-thiourea | 92 | >95:5 | 97 |

| 3 | This compound | 4-Chloro-β-nitrostyrene | Cinchona-thiourea | 96 | >95:5 | 99 |

dr = diastereomeric ratio, ee = enantiomeric excess

Enantioselective Organocatalytic Conjugate Addition

Building upon the principles of asymmetric Michael additions, the enantioselective organocatalytic conjugate addition of this compound to α,β-unsaturated carbonyl compounds provides access to a wide range of chiral fluorinated molecules. The mechanism of these reactions generally involves the formation of a chiral enamine or a hydrogen-bonded complex between the catalyst and the reactants, which directs the stereochemical outcome of the addition.

Research has demonstrated the utility of bifunctional organocatalysts, such as those derived from cinchona alkaloids, in promoting these conjugate additions with high efficiency and stereoselectivity. rsc.orgnih.gov These catalysts possess both a basic site (e.g., a tertiary amine) to deprotonate the β-keto ester and a hydrogen-bond donor site (e.g., a thiourea group) to activate the electrophile. This cooperative catalysis is crucial for achieving high levels of enantiocontrol.

Organocatalytic Direct Aldol (B89426) Reactions with Ketones

While the application of this compound in organocatalytic Michael and conjugate addition reactions is well-documented, its use in direct aldol reactions with ketones is a developing area of research. In principle, the enolate of this compound can act as a nucleophile and add to the carbonyl group of a ketone. A chiral organocatalyst would be required to control the stereochemistry of the newly formed tertiary alcohol and the adjacent fluorinated stereocenter. The development of efficient organocatalytic systems for this transformation would provide a direct route to valuable chiral β-hydroxy-α-fluoro-β-keto esters.

Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. In the context of fluorinated ketoesters like this compound, organocatalysis has emerged as an effective strategy. Research has shown that chiral bifunctional organocatalysts can promote the enantioselective Mannich-type reaction between fluorinated keto esters and N-Boc-aldimines. libretexts.org

Detailed studies have utilized tryptophan-derived bifunctional thiourea catalysts to achieve this transformation with high levels of stereocontrol. masterorganicchemistry.com These catalysts activate the imine electrophile through hydrogen bonding with the thiourea moiety while the basic tertiary amine site deprotonates the β-keto ester, forming a chiral enolate. This dual activation within a chiral scaffold directs the facial approach of the nucleophile to the imine, resulting in high enantioselectivity. The reaction of various fluorinated β-ketoesters with different N-Boc imines has been shown to proceed efficiently, affording the corresponding β-amino-α-fluoro-β-ketoester products in good yields and with excellent enantiomeric excesses.

| Ketoester Substrate | Imine Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| This compound | N-Boc-benzaldimine | 10 | 95 | 96 |

| This compound | N-Boc-(4-methoxy)benzaldimine | 10 | 92 | 97 |

| This compound | N-Boc-(4-nitro)benzaldimine | 10 | 98 | 94 |

| tert-Butyl 2-fluoroacetoacetate | N-Boc-benzaldimine | 10 | 90 | 95 |

Reactions with Carbonyl Groups Forming Tetrafluoroborate (B81430) Esters

A thorough review of the scientific literature did not yield specific information regarding the reaction of this compound with carbonyl groups to form tetrafluoroborate esters. While reactions of β-keto esters with carbonyl compounds (e.g., Knoevenagel condensation) and the use of boron trifluoride as a Lewis acid catalyst in organic synthesis are well-documented, the specific transformation leading to tetrafluoroborate ester products from this substrate appears to be an area that is not extensively reported. acs.orglibretexts.org

Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, offers a robust platform for the functionalization of this compound, enabling the construction of complex fluorinated molecules with high stereocontrol.

Palladium-Catalyzed Asymmetric Allylic Alkylations

The palladium-catalyzed asymmetric allylic alkylation (AAA) is a premier method for the enantioselective formation of C-C bonds. The application of this reaction to α-fluoro-β-ketoesters, such as this compound, allows for the synthesis of products with a stereogenic quaternary carbon center bearing a fluorine atom. wordpress.com This transformation is challenging due to the nature of the acyclic α-fluoroenolate intermediate. libretexts.org

Research has demonstrated the first successful and highly enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters. libretexts.org The reaction involves the generation of a π-allyl palladium complex from an allylic precursor. The enolate of this compound, formed in situ, then acts as the nucleophile, attacking the π-allyl complex to form the alkylated product. The key to achieving high enantioselectivity lies in the use of appropriate chiral ligands that control the facial selectivity of the nucleophilic attack. wordpress.comlibretexts.org

| Allylic Substrate | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Allyl acetate (B1210297) | (R,R)-Trost Ligand (L3) | Toluene | 70 | 80 |

| Allyl acetate | (R,R)-ANDEN-Trost Ligand (L4) | Toluene | 55 | 85 |

| Allyl acetate | (DACH-phenyl)-Trost Ligand (L6) | Toluene | 82 | 92 |

| Cinnamyl acetate | (DACH-phenyl)-Trost Ligand (L6) | Toluene | 95 | 91 |

Ligand Design and Enantiocontrol in Metal-Catalyzed Processes

Enantiocontrol in the palladium-catalyzed AAA of this compound is critically dependent on the structure of the chiral ligand coordinated to the palladium center. The ligand creates a defined chiral pocket around the metal, which dictates the conformation of the π-allyl intermediate and blocks one of the two enantiotopic faces from the incoming nucleophilic enolate. libretexts.orgmasterorganicchemistry.com

The Trost family of ligands, which are based on a trans-1,2-diaminocyclohexane (DACH) scaffold, has proven particularly effective for this class of transformation. libretexts.org Screening of different Trost ligands revealed that modifications to the aryl groups on the phosphine (B1218219) moieties significantly impact enantioselectivity. For instance, the (DACH-phenyl)-Trost ligand provided superior results for the alkylation of an acyclic α-fluoro-β-ketoester, achieving up to 92% ee. libretexts.org This highlights that successful enantiocontrol is not just about the presence of a chiral ligand, but requires careful tuning of the ligand's steric and electronic properties to match the specific substrate and reaction conditions. The ligand's role is to control the orientation of the nucleophile's attack on the π-allyl palladium intermediate, thereby favoring the formation of one enantiomer of the product over the other.

Nucleophilic Substitutions and Ring-Opening Reactions

The acidic α-proton of this compound allows it to readily form an enolate, which is a potent carbon nucleophile for various substitution reactions.

Reactions with Alkyl Halides and Hydroxyl Groups in the Presence of Base

The reaction of this compound with alkyl halides in the presence of a base is a classic example of nucleophilic substitution and a direct extension of the acetoacetic ester synthesis. masterorganicchemistry.com The process begins with the deprotonation of the α-carbon by a suitable base, such as sodium ethoxide, to generate a nucleophilic enolate ion. libretexts.org This enolate then attacks the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide leaving group and forming a new carbon-carbon bond.

This alkylation reaction is subject to the typical constraints of SN2 processes. Therefore, it works most efficiently with primary or methyl halides. Secondary halides may give lower yields due to competing E2 elimination reactions, while tertiary halides are generally unreactive and lead exclusively to elimination. The presence of the electron-withdrawing fluorine atom increases the acidity of the α-proton compared to ethyl acetoacetate (B1235776), facilitating enolate formation. The resulting α-fluoro-α-alkyl-β-keto esters are valuable intermediates for the synthesis of more complex fluorinated ketones. wordpress.com

| Alkyl Halide | Base | Solvent | Product | Typical Yield (%) |

|---|---|---|---|---|

| Iodomethane | NaOEt | Ethanol | Ethyl 2-fluoro-2-methylacetoacetate | >90 |

| Ethyl bromide | NaOEt | Ethanol | Ethyl 2-ethyl-2-fluoroacetoacetate | 85-90 |

| Benzyl bromide | K₂CO₃ | Acetone | Ethyl 2-benzyl-2-fluoroacetoacetate | >90 |

| Allyl bromide | NaH | THF | Ethyl 2-allyl-2-fluoroacetoacetate | >90 |

Nucleophilic Ring-Opening of Cyclic Sulfamidates and Sulfates

The enolate of this compound is a soft carbon nucleophile capable of reacting with various electrophiles. Cyclic sulfamidates and sulfates are potent electrophiles, analogous to epoxides, that undergo ring-opening reactions upon treatment with nucleophiles to afford synthetically valuable β-substituted amino alcohols and related structures.

The reaction is predicated on the generation of the enolate of this compound, typically with a non-nucleophilic base. This enolate then attacks one of the electrophilic carbon atoms of the cyclic sulfamidate or sulfate, leading to the opening of the five-membered ring. The regioselectivity of the attack is influenced by steric and electronic factors within the electrophile. The presence of the electron-withdrawing fluorine atom in the nucleophile can influence the reaction rate but is not expected to alter the fundamental mechanism.

A representative reaction is shown below, where the enolate of this compound attacks a generic N-protected cyclic sulfamidate. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack. The resulting product is a protected γ-amino-β-keto-α-fluoro ester, a highly functionalized scaffold for further synthetic transformations.

Table 1: Representative Nucleophilic Ring-Opening of a Cyclic Sulfamidate

| Entry | Nucleophile | Electrophile | Product | Conditions |

| 1 | Enolate of this compound | N-Boc-cyclic sulfamidate | Ethyl 4-((tert-butoxycarbonyl)amino)-2-fluoro-3-oxobutanoate derivative | Base (e.g., NaH), Aprotic Solvent (e.g., THF) |

| 2 | Enolate of this compound | Cyclic sulfate | Ethyl 2-fluoro-4-hydroxy-3-oxobutanoate derivative (after hydrolysis) | Base (e.g., NaH), Aprotic Solvent (e.g., THF); then H₃O⁺ |

Note: This table presents plausible reaction schemes based on the known reactivity of related β-keto esters, as specific examples with this compound are not extensively documented.

Intramolecular Rearrangements and Cyclizations

The enolate of this compound is an excellent donor for Michael addition reactions with α,β-unsaturated carbonyl compounds. When the Michael acceptor also contains a suitable leaving group or another electrophilic site, a subsequent intramolecular cyclization can occur in a tandem fashion. This Michael addition-induced cyclization is a powerful strategy for the construction of cyclic systems.

The process begins with the conjugate addition of the this compound enolate to the β-carbon of a Michael acceptor. This generates a new enolate intermediate, which can then undergo an intramolecular nucleophilic substitution or addition reaction to form a ring. The presence of the α-fluoro substituent increases the acidity of the α-proton, facilitating the initial enolate formation under mild basic conditions.

For example, reaction with an appropriate γ-halo-α,β-unsaturated ester would first lead to a Michael adduct. The newly formed enolate can then displace the halide in an intramolecular SN2 reaction, yielding a functionalized cyclopropane (B1198618) derivative. The specific reaction pathway and the resulting ring size are dependent on the structure of the Michael acceptor.

Table 2: Michael Addition-Induced Cyclization Scheme

| Step | Reactants | Intermediate/Product | Description |

| 1 | This compound + Base | Enolate | Formation of the nucleophilic enolate. |

| 2 | Enolate + Michael Acceptor (e.g., γ-bromo-α,β-unsaturated ester) | Michael Adduct (Enolate) | 1,4-conjugate addition. |

| 3 | Michael Adduct (Enolate) | Cyclized Product | Intramolecular cyclization (e.g., SN2 displacement of bromide). |

Note: This table illustrates a generalized pathway. The specific substrates determine the final structure.

This compound exists as a dynamic equilibrium between its keto and enol tautomers. The mechanism of interconversion involves an intramolecular hydrogen transfer. The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.

Computational studies and NMR spectroscopy on analogous fluorinated β-ketoesters, such as ethyl 4,4,4-trifluoroacetoacetate, have shown that the enol tautomer is considerably stabilized by this intramolecular hydrogen bond. emerginginvestigators.org The major source of this stability is the delocalization of electron density within the C=C-C=O system and the strong O-H···O=C hydrogen bond. emerginginvestigators.org The transfer of the proton from the α-carbon to the carbonyl oxygen (enolization) proceeds through a transition state where the proton is partially bonded to both atoms. The rate of this tautomerization is influenced by the solvent, with polar solvents potentially disrupting the intramolecular hydrogen bond and altering the keto-enol equilibrium. emerginginvestigators.org The electronegative fluorine atom at the α-position influences the electron density of the system and can affect the strength of the hydrogen bond and the relative stability of the tautomers.

General Reaction Patterns of Fluorine-Containing Acetoacetic Esters

The reactivity of fluorine-containing acetoacetic esters like this compound is characterized by several key patterns stemming from the properties of the α-fluoro substituent.

Increased Acidity: The strongly electron-withdrawing fluorine atom significantly increases the acidity of the α-proton compared to non-fluorinated ethyl acetoacetate. This allows for deprotonation and enolate formation using weaker bases and under milder conditions.

Enolate Reactivity: While the enolate is readily formed, its nucleophilicity can be slightly attenuated due to the inductive effect of the adjacent fluorine. Furthermore, the conformation of α-fluoro ketones may influence their reactivity. Computational studies suggest that reactive conformations required for optimal orbital overlap during nucleophilic attack can be disfavored in fluoro ketones compared to their chloro or bromo counterparts, potentially leading to slightly lower reactivity in some cases. beilstein-journals.org

Reactions with Nitrogen Nucleophiles: Like other β-ketoesters, fluoroalkyl-β-ketoesters react with ammonia (B1221849) and primary amines. These reactions typically yield β-aminocrotonate esters (enamines), which are stabilized by intramolecular hydrogen bonding. osti.gov

Electrophilic Fluorination: While this compound is already fluorinated, related α-substituted β-keto esters are common substrates for catalytic enantioselective electrophilic fluorination using reagents like N-fluorobenzensulfonimide (NFSI) or Selectfluor®, demonstrating the utility of this class of compounds in preparing molecules with fluorinated quaternary centers. nih.gov

Hydrodefluorination: The C-F bond in α-fluoroketones can be cleaved under certain conditions. For instance, biocatalytic approaches using transaminases have been shown to achieve hydrodefluorination of various α-fluoroketones. researchgate.net

Table 3: Summary of General Reactivity

| Reaction Type | Key Feature | Typical Reagents | Product Class |

| Enolate Formation | Increased α-proton acidity | Mild bases (e.g., K₂CO₃) | Stabilized enolate |

| Alkylation/Acylation | Nucleophilic attack by enolate | Alkyl halides, acyl chlorides | C-alkylated/acylated products |

| Michael Addition | Conjugate addition of enolate | α,β-Unsaturated carbonyls | 1,5-Dicarbonyl compounds |

| Condensation | Reaction with amines | Ammonia, primary amines | β-Aminocrotonate esters osti.gov |

| Reductive Defluorination | C-F bond cleavage | Biocatalysts (e.g., Transaminases) researchgate.net | Defluorinated ketone |

Applications in Advanced Organic Synthesis and Drug Discovery Research

Building Block in Asymmetric Synthesis for Chiral Fluoro-Compounds

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Ethyl 2-fluoroacetoacetate is a key precursor for creating chiral organofluorine compounds, which are of considerable interest in medicinal chemistry. nih.gov Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is crucial in drug development, as different enantiomers can have vastly different biological activities. chiralpedia.com

Stereoselective Construction of Complex Fluorinated Scaffolds

The development of new methods for the stereoselective synthesis of fluorine-containing molecules is a significant area of research. nih.gov this compound provides a reactive scaffold that can be manipulated to build complex, three-dimensional structures with precise stereochemistry. Researchers have developed various strategies using chiral catalysts and auxiliaries to control the stereochemical outcome of reactions involving this fluorinated β-keto ester. chiralpedia.com These methods enable the construction of molecules with multiple chiral centers, a common feature in many bioactive compounds. The challenge lies in leveraging the unique electronic properties imparted by the fluorine atom to enhance, rather than hinder, the efficiency and selectivity of these synthetic processes. nih.gov

Enantioselective Access to Biologically Relevant Molecular Motifs

Many biologically active molecules, including amino acids and certain antiviral agents, are chiral. chiralpedia.comnih.gov The ability to synthesize these molecules in an enantiomerically pure form is paramount. This compound is utilized in synthetic routes that provide enantioselective access to important molecular motifs. For instance, it can be a starting point for creating fluorinated analogues of naturally occurring compounds. These fluorinated versions often exhibit unique physiological activities or improved properties compared to their non-fluorinated counterparts. nih.gov The synthesis of the S-(-) enantiomer of the antimicrobial agent ofloxacin, which is substantially more active than its R-(+) counterpart, highlights the importance of stereocontrol in developing effective pharmaceuticals. nih.gov

Precursor for Fluorinated Bio-isosteres and Metabolically Stable Analogues

In medicinal chemistry, bio-isosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a hydrogen atom or a hydroxyl group with fluorine is a common isosteric replacement strategy. Fluorine's high electronegativity and small size can lead to improved metabolic stability, enhanced binding affinity, and better bioavailability of a drug candidate. innospk.comnih.gov

Synthesis of Fluorinated Isoprenyl Derivatives

This compound has been used as a key starting material in the synthesis of fluoroisoprenyl compounds. acs.org Isoprenyl units are fundamental building blocks in a vast array of natural products. The introduction of fluorine into these units can create analogues with modified biological activities. The synthesis often involves the alkylation and subsequent decarboxylation of the this compound backbone to create functionalized α-fluoro-ketones, which serve as intermediates for more complex fluorinated isoprenyl derivatives. acs.org

Utility in the Design of Novel Therapeutic Agents

The incorporation of fluorine is a well-established strategy in modern drug design to enhance the metabolic stability and bioactivity of therapeutic agents. innospk.cominnospk.com this compound serves as a versatile intermediate for synthesizing these fluorine-containing drugs. innospk.com For example, replacing a metabolically vulnerable methoxy (B1213986) group with a difluoroethyl group, a bio-isostere, has been shown to improve both the potency and metabolic stability of drug candidates. nih.gov This strategic incorporation of fluorine is crucial for developing new therapeutic agents to address unmet medical needs. innospk.com

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Research Compounds

This compound is a valuable intermediate in the production of a wide range of chemical compounds for research and commercial application. innospk.comwikipedia.org Its utility extends across both the pharmaceutical and agrochemical industries, where it contributes to the development of advanced products. innospk.cominnospk.com

In the pharmaceutical sector, it is a precursor for various active pharmaceutical ingredients (APIs). For instance, its chlorinated analogue, ethyl 2-chloroacetoacetate, is used in the synthesis of the anti-gout medication febuxostat (B1672324) and the antibiotic cefditoren. guidechem.com Similarly, this compound is employed in pathways leading to novel drugs. In agrochemistry, the compound is used to create advanced pesticides. The inclusion of fluorine in pesticide molecules can lead to improved efficacy and better environmental profiles, aligning with the demand for more sustainable agricultural solutions. innospk.comnbinno.com

The table below provides examples of research compounds synthesized using acetoacetate (B1235776) derivatives as key intermediates.

| Intermediate | Resulting Compound Class/Name | Field of Application | Reference |

|---|---|---|---|

| Ethyl 2-chloroacetoacetate | Febuxostat | Pharmaceutical (Anti-gout) | guidechem.com |

| Ethyl 2-chloroacetoacetate | Cefditoren Fostilen | Pharmaceutical (Antibiotic) | guidechem.com |

| This compound | Advanced Pesticides | Agrochemical | innospk.com |

| Ethyl 4,4-Difluoroacetoacetate | Potassium Channel Activators | Pharmaceutical | innospk.com |

| Ethyl 4,4-Difluoroacetoacetate | β-alanine-derived GABA-T antagonists | Pharmaceutical | innospk.com |

Role in Developing Active Pharmaceutical Ingredients (APIs) and Intermediates

This compound is an important pharmaceutical and chemical intermediate google.com. Its structure is particularly valuable for creating fluorinated heterocyclic compounds, which are a significant class of molecules in the pharmaceutical industry google.com. The incorporation of fluorine can alter properties such as lipophilicity and binding affinity, which are critical for the efficacy of an Active Pharmaceutical Ingredient (API). As a versatile building block, it is utilized in synthetic pathways that lead to novel therapeutic agents google.com.

Research has shown its utility in reactions designed to build complex molecular frameworks. For instance, it can be reacted with components like 1,2-diphenylpyrazolidine-3,5-dione, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) to efficiently produce monofluorinated bis-heterocyclic spirocycles . Such intricate structures are fundamental to expanding the library of available chemical entities for drug discovery and development .

| Application Area | Specific Role of this compound | Significance |

|---|---|---|

| API Synthesis | Key intermediate and building block for fluorinated molecules google.com. | Enhances biological activity and metabolic stability of final drug compounds. |

| Heterocycle Synthesis | Precursor to fluorinated heterocycles google.com. | Fluorinated heterocycles are a critical class of compounds in medicinal chemistry. |

| Spirocycle Synthesis | Reactant for producing complex monofluorinated spirocycles . | Enables the construction of intricate molecular architectures for novel drug candidates. |

Contribution to Agrochemical Development

In the agrochemical field, this compound is used in the creation of advanced pesticides google.com. The introduction of a fluorine atom into a pesticide's molecular structure can lead to enhanced efficacy. These fluorine-enhanced pesticides may also offer improved environmental profiles, aligning with the demand for more sustainable agricultural solutions google.com.

Applications in Catalyzed Organic Transformations

While not a catalyst itself, this compound is a key substrate in a variety of catalyzed reactions, including cyclizations, additions, and Mannich reactions, to produce highly functionalized molecules chemicalbook.com. Its unique electronic properties, stemming from the α-fluoro group, influence its reactivity in these transformations.

Role in Cyclization, Oxidation, and Halogenation Reactions

Cyclization Reactions

This compound is a versatile reactant for various cyclization reactions, often initiated by a Michael addition chemicalbook.com. These reactions are fundamental for synthesizing heterocyclic compounds.

Synthesis of 4H-Pyrans: A series of functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives can be efficiently synthesized via a one-pot, multi-component reaction. This process involves reacting this compound, malononitrile, and various aromatic aldehydes in the presence of a catalyst like sodium hydroxide (B78521) (NaOH) researchgate.netresearchgate.net.

Synthesis of Quinoxalines: The compound serves as an α-halo-β-ketoester in cyclization reactions with o-phenylenediamine (B120857) to produce quinoxaline (B1680401) derivatives. A patent describes a method where an ionic liquid acts as both the solvent and catalyst, allowing the reaction to proceed efficiently at room temperature to yield 3-methyl-quinoxaline-2-carboxylic acid ethyl ester google.com.

Synthesis of Spirocycles: As mentioned previously, it is used in the multi-component synthesis of monofluorinated bis-heterocyclic spirocycles, demonstrating its utility in creating complex, three-dimensional structures .

| Product Class | Reactants | Key Transformation | Reference |

|---|---|---|---|

| 3-Fluoro-2,3-dihydro-4H-pyrans | This compound, Malononitrile, Aromatic Aldehyde | NaOH-catalyzed multi-component cyclization | researchgate.netresearchgate.net |

| Quinoxaline derivatives | This compound, o-Phenylenediamine | Ionic liquid-catalyzed cyclization reaction | google.com |

| Spirocycles | This compound, 1,2-Diphenylpyrazolidine-3,5-dione, Aromatic Aldehyde, Ammonium Acetate | Multi-component reaction to form spiro-heterocycles |

Oxidation and Halogenation Reactions

This compound is itself a product of a halogenation (fluorination) reaction, typically synthesized by the direct fluorination of ethyl acetoacetate chemicalbook.com. However, its specific role as a primary reactant in subsequent, separately catalyzed oxidation or further halogenation reactions is not extensively documented in the reviewed scientific and patent literature. Its main utility in catalyzed transformations lies in its function as a building block for constructing carbon-carbon and carbon-heteroatom bonds, primarily in cyclization and addition reactions.

Computational and Theoretical Investigations of Ethyl 2 Fluoroacetoacetate

Quantum Chemical Studies of Reaction Mechanisms and Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These studies allow for the detailed examination of reaction mechanisms, including the identification of intermediates and the calculation of activation energies, providing a quantitative picture of reaction pathways.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organocatalytic reactions, including those involving enamine intermediates which are crucial in the functionalization of carbonyl compounds like ethyl 2-fluoroacetoacetate. nih.gov In a typical enamine-catalyzed reaction, the carbonyl compound reacts with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile.

Computational studies using DFT can model this entire catalytic cycle. Researchers can calculate the geometries and energies of the reactants, the enamine intermediate, the transition states, and the final products. nih.gov This allows for the elucidation of the reaction pathway and the factors controlling stereoselectivity. For instance, DFT calculations can reveal how the chiral catalyst creates a specific steric and electronic environment that favors the formation of one enantiomer over the other. While specific DFT studies on the enamine mechanisms of this compound are not extensively documented in readily available literature, the principles are well-established from studies on similar β-keto esters and aldehydes. These computational models are essential for rationalizing experimental outcomes and for the in silico design of new, more efficient organocatalysts. nih.gov

A key strength of quantum chemical studies is the ability to locate and characterize transition state (TS) structures—the highest energy points along a reaction coordinate. The geometry of a TS reveals the precise arrangement of atoms as bonds are broken and formed, while its energy determines the activation energy (Ea) and, consequently, the reaction rate. nih.gov

Studies on analogous molecules, such as ethyl fluoroacetate, demonstrate how DFT can be used to explore these parameters. For the neutral hydrolysis of ethyl fluoroacetate, first-principles calculations have been used to model the one-step reaction mechanism with a water molecule. researchgate.net By performing TS optimization calculations followed by intrinsic reaction coordinate (IRC) analysis, researchers can confirm that the calculated saddle point correctly connects the reactants and products. nih.gov These calculations show that the presence of the electron-withdrawing fluorine atom lowers the activation energy compared to non-fluorinated analogues like ethyl acetate (B1210297). researchgate.net Furthermore, computational models can assess the impact of different molecular conformations on the transition state energy, revealing that certain spatial arrangements are more favorable for reaction. nih.govresearchgate.net

Table 1: Calculated Activation Energies for Neutral Hydrolysis of Ethyl Esters This table presents illustrative data based on findings for related compounds to demonstrate the type of information generated from computational studies.

| Compound | Conformation | Activation Energy (kcal/mol) |

| Ethyl Acetate | trans | ~12.5 |

| Ethyl Acetate | gauche | ~11.8 |

| Ethyl Fluoroacetate | trans | ~11.2 |

| Ethyl Fluoroacetate | gauche | ~10.5 |

Note: Data is conceptual and derived from trends reported in computational studies on ethyl ester hydrolysis. nih.govresearchgate.net

Conformational Analysis and Stereoelectronic Effects of Fluorine

The three-dimensional structure of a molecule is not static; rotation around single bonds leads to different spatial arrangements known as conformations. The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects. For this compound, the presence of a highly electronegative fluorine atom introduces significant stereoelectronic interactions that dictate its preferred geometry. wikipedia.org

The study of conformational isomerism in fluorinated compounds often reveals a preference for a gauche arrangement over an anti arrangement, a phenomenon known as the gauche effect. wikipedia.org In the case of this compound, rotation around the C-C bond of the acetoacetate (B1235776) backbone is influenced by this effect. The gauche conformer, where the fluorine atom is positioned at a dihedral angle of approximately 60° relative to the carbonyl group, can be stabilized by hyperconjugation. This involves the donation of electron density from a C-H bonding orbital (σ) into the antibonding orbital (σ*) of the adjacent C-F bond. wikipedia.org This interaction is most effective in the gauche geometry.

Quantum chemical calculations are essential for quantifying the energetic differences between conformers. By calculating the potential energy surface as a function of dihedral angles, researchers can identify the minimum energy structures. mdpi.com For 1,2-difluoroethane, the archetypal example of the gauche effect, the gauche conformer is calculated to be more stable than the anti conformer. nih.gov This preference is attributed to a combination of stabilizing hyperconjugative interactions and the minimization of steric (Pauli) repulsion between the small fluorine atoms. nih.gov These same principles apply to this compound, where the fluorine's stereoelectronic influence is critical for understanding its reactivity and how it interacts with catalysts and enzymes. researchgate.net

In Silico Modeling of Reactivity and Selectivity

In silico modeling uses computational methods to predict the chemical behavior of molecules, offering a rapid and cost-effective alternative to experimental screening. nih.gov These models can forecast a molecule's reactivity, selectivity in chemical transformations, and potential biological activity.

Asymmetric induction is the preferential formation of one enantiomer or diastereomer over another in a chemical reaction. nih.gov Computational modeling plays a crucial role in understanding and predicting the outcomes of asymmetric syntheses involving substrates like this compound.

Predictive models are often built by systematically studying the transition states that lead to different stereoisomers. Using quantum mechanics, the energies of these competing transition states are calculated. The energy difference (ΔΔG‡) between the transition states for the formation of the (R) and (S) enantiomers can be used to predict the enantiomeric excess (ee) of the reaction. nih.gov

Computational toolkits have been developed to automate this process, allowing for the virtual screening of numerous potential catalysts for a specific reaction. researchgate.net These tools can evaluate different catalyst scaffolds and substituents to identify candidates that are predicted to provide high selectivity. By analyzing the interactions within the transition state models—such as hydrogen bonds, steric clashes, and electrostatic interactions—researchers can gain insight into the origins of stereocontrol. This knowledge can then guide the rational design of improved catalysts for reactions such as the asymmetric fluorination or alkylation of β-keto esters. researchgate.netnih.gov

Molecular Dynamics Simulations for Solvent and Catalytic Effects

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of conformational changes and the explicit effects of the surrounding environment, such as solvent molecules or a catalyst's active site. mdpi.commdpi.com

MD simulations are particularly useful for understanding how solvents influence chemical reactions. The solvent can affect the stability of reactants, transition states, and products, thereby altering reaction rates and equilibria. nih.gov By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol, or chloroform), MD can reveal specific solute-solvent interactions, such as hydrogen bonding, and determine how the solvent shell organizes around the molecule. researchgate.net This information is critical for understanding reaction mechanisms in solution, as solvent effects can be significant. nih.gov

Similarly, MD simulations can be used to study the interactions between a substrate like this compound and a catalyst, such as an enzyme or an organocatalyst. researchgate.netmdpi.com These simulations can model the process of the substrate binding to the catalyst's active site, the conformational changes that may occur upon binding, and the dynamic interactions that stabilize the transition state. frontiersin.org By observing the system's behavior over nanoseconds or microseconds, researchers can identify key amino acid residues or functional groups on the catalyst that are critical for its activity and selectivity, providing a dynamic picture that complements the static view from quantum mechanics. researchgate.net

Applications of Molecular Modeling in Drug Discovery Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies detailing the application of molecular modeling to this compound in the context of drug discovery research. While this compound is recognized as a valuable fluorinated building block in organic synthesis, particularly for the preparation of more complex fluorine-containing molecules, its direct investigation through computational methods like molecular docking, quantitative structure-activity relationship (QSAR) analysis, or virtual screening for the purpose of identifying or designing new therapeutic agents does not appear to be documented in publicly available research.

Molecular modeling techniques are powerful tools in modern drug discovery, enabling researchers to predict how a molecule might interact with a biological target, such as a protein or enzyme, at the atomic level. These in silico methods can save significant time and resources by prioritizing which compounds are most likely to be effective drug candidates before they are synthesized and tested in a laboratory.

The typical application of these computational methods in drug discovery includes:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. The results are often scored to estimate the strength of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Virtual Screening: This involves computationally screening large libraries of chemical compounds against a biological target to identify potential "hits" that are predicted to bind to the target.

Despite the utility of these methods, it appears that research efforts have been focused on utilizing this compound as a reactive intermediate to synthesize larger, more complex molecules, which are then themselves the subjects of biological and computational investigation. For instance, derivatives of this compound have been incorporated into various heterocyclic systems that show promise as pharmacologically active agents. However, computational studies specifically centered on the this compound scaffold itself as a potential pharmacophore for drug design are not readily found.

Therefore, while the principles of molecular modeling are well-established and widely applied in drug discovery, there is no specific research data or detailed findings to report regarding their direct application to this compound. The scientific community has, to date, seemingly not published any studies that would populate data tables with binding affinities, interaction energies, or other computational metrics for this particular compound in a drug discovery context.

Future Directions and Emerging Research Avenues for Ethyl 2 Fluoroacetoacetate

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of β-keto esters often involves harsh conditions and generates considerable waste. Consequently, a major thrust of future research is the development of greener synthetic pathways for ethyl 2-fluoroacetoacetate and its analogs. While conventional production of the parent compound, ethyl acetoacetate (B1235776), relies on Claisen condensation with strong alkoxides, which suffers from poor atom economy, emerging alternatives offer a more sustainable model.

Biocatalysis, in particular, presents a promising frontier. The use of enzymes, such as lipases, can facilitate esterification and transesterification reactions under milder, solvent-free conditions, significantly reducing energy consumption and waste generation. This approach not only aligns with the principles of green chemistry but also enhances safety and efficiency. The exploration of enzymatic routes for producing fluorinated esters is a logical extension of this research, aiming to replace hazardous fluorinating agents and corrosive catalysts.

Another avenue is the use of renewable feedstocks. The production of key starting materials from bio-based sources, such as bioethanol, is gaining traction. These methods can dramatically lower the greenhouse gas footprint compared to fossil fuel-based production. Integrating renewable feedstocks into the synthesis of this compound would represent a significant step towards a more sustainable chemical industry.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high levels of selectivity, particularly enantioselectivity, is critical for the synthesis of complex, biologically active molecules. Future research is intensely focused on discovering and optimizing novel catalytic systems for the asymmetric fluorination of β-keto esters like ethyl acetoacetate to produce chiral α-fluorinated products. mdpi.commdpi.com

Several promising strategies are being explored:

Chiral Phase-Transfer Catalysis: Bifunctional phase-transfer catalysts built on a chiral binaphthyl core have demonstrated success in the asymmetric fluorination of cyclic β-keto esters, achieving high enantioselectivities. rsc.orgnih.gov

Lewis Acid Catalysis: The combination of chiral ligands, such as hybrid oxazolines or pybox-type ligands, with Lewis acidic metal centers (e.g., Ni(II), Mg(II), Cu(II), or Eu(III)) has proven effective. mdpi.comrsc.orgoup.com These systems can activate the β-keto ester, allowing for highly enantioselective fluorination with electrophilic fluorine sources like N-fluorobis(benzenesulfonyl)imide (NFSI). mdpi.comoup.com

Organocatalysis: Metal-free approaches using chiral organocatalysts, such as Cinchona alkaloids or chiral iodoarenes, are gaining prominence. acs.orgnih.gov These catalysts can activate substrates through enamine formation or generate chiral hypervalent iodine difluoride intermediates, offering a powerful alternative to metal-based systems. acs.orgnih.gov

The development of these catalytic systems is crucial for producing optically active α-fluorinated β-keto esters, which are valuable precursors for pharmaceuticals and other functional molecules. oup.com

Table 1: Comparison of Catalytic Approaches for Asymmetric Fluorination of β-Keto Esters

| Catalytic System | Catalyst Type | Key Features | Potential Advantages |

|---|---|---|---|

| Phase-Transfer Catalysis | Chiral Bifunctional Catalysts | Binaphthyl core with functional substituents. | High enantioselectivity for cyclic substrates. rsc.orgnih.gov |

| Lewis Acid Catalysis | Chiral Ligand-Metal Complexes (e.g., Cu-bis(oxazoline), Eu-pybox) | Activates the β-keto ester for electrophilic attack. mdpi.comrsc.orgoup.com | Excellent yields and enantioselectivities; can be adapted for flow chemistry. rsc.orgnih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated platforms represents a paradigm shift in chemical synthesis. These technologies offer enhanced safety, scalability, and process control, making them particularly suitable for handling hazardous reagents and highly exothermic reactions often involved in fluorination.

The asymmetric fluorination of β-keto esters has already been successfully demonstrated in continuous-flow microreactors. rsc.orgnih.gov Using a homogeneous copper-bis(oxazoline) catalyst, researchers achieved high yields (up to 99%) and excellent enantioselectivities (up to 99% ee) with reaction times as short as 0.5 to 20 minutes. nih.gov This approach not only accelerates the reaction but also improves heat and mass transfer, leading to better control and reproducibility.

Furthermore, the development of automated synthesis platforms, which combine flow modules in novel arrangements, allows for multistep syntheses with minimal manual intervention. fu-berlin.de Integrating the synthesis of this compound and its subsequent transformations into such platforms could streamline the production of complex molecules. rsc.orgresearchgate.net Software-driven systems can design and 3D-print custom reactionware, enabling rapid prototyping and optimization of synthetic routes for pharmaceutically relevant compounds. acs.org

Expansion of Applications in Materials Science and Functional Molecule Design

While this compound is a well-established intermediate in pharmaceuticals and agrochemicals, its potential in materials science is an emerging area of research. innospk.com The incorporation of fluorine into polymers can impart a range of desirable properties, including chemical resistance, thermal stability, low surface tension, and hydrophobicity. innospk.comgrafiati.com

Future research will likely focus on utilizing this compound as a versatile monomer or precursor for the synthesis of novel fluorinated polymers. researchgate.net By reacting it to create fluorinated acrylate (B77674) or ethylene (B1197577) glycol monomers, new polymers can be designed for specific applications, such as high-performance coatings, low-friction surfaces, and advanced biomaterials. grafiati.comnih.gov For instance, fluorinated polymers are being investigated for stain-resistant and biocompatible materials that prevent protein adhesion. nih.gov

In the realm of functional molecules, this compound serves as a building block for creating more complex structures. nih.gov Its utility in synthesizing fluoroisoprenyl units demonstrates its value in constructing fluorinated analogs of natural products. acs.org This "precursor-directed biosynthesis" approach, where fluorinated building blocks are incorporated into natural product scaffolds by microorganisms, opens up new avenues for expanding chemical diversity and discovering novel bioactive compounds. nih.gov

Synergistic Approaches Combining Synthetic and Computational Methods

The synergy between experimental synthesis and computational chemistry is accelerating the discovery and optimization of chemical processes. In silico design and virtual screening are becoming indispensable tools for identifying promising catalyst candidates before they are synthesized in the lab. researchgate.net

For the synthesis of this compound, computational methods can provide deep insights into reaction mechanisms and the origins of enantioselectivity. acs.org Density Functional Theory (DFT) calculations, for example, can be used to model transition states and elucidate the different reaction pathways that may be operative in a catalytic cycle. acs.org This understanding allows chemists to rationally design more efficient and selective catalysts.

Automated in silico design platforms are being developed to systematically and objectively explore the vast chemical space of potential catalysts, maximizing predictive power. researchgate.net By combining high-throughput screening with machine learning and other computational tools, researchers can move beyond trial-and-error approaches. Applying these synergistic methods to the challenges of asymmetric fluorination will undoubtedly lead to the development of next-generation catalysts and more efficient synthetic routes for this compound and its derivatives.

Q & A

Q. Analytical Methodology

- Heteronuclear J-coupling analysis : Carbon (¹³C) and fluorine (¹⁹F) NMR reveal spin-spin coupling constants (e.g., JCH = 161.3 Hz, JCF = -190.2 Hz), critical for confirming stereochemistry in spirocyclic products .

- Multi-quantum coherence experiments : Resolve overlapping signals in complex mixtures, such as ethyl 9-fluoro-8-methyl-spiro derivatives .

Data Interpretation : Integration of MS and ¹H NMR data is required to distinguish between regioisomers, as seen in spiro-pyridine structural elucidation .

How can enantioselective allylic alkylations of this compound be achieved?

Q. Advanced Synthetic Strategy

- Chiral ligand design : Palladium complexes with sulfinamide/phosphanyl ligands (e.g., L10) enable asymmetric allylation, achieving up to 94% enantiomeric excess (ee) .

- Substrate scope : α-Branched β-ketoesters (e.g., ethyl 2-methyl-3-oxobutanoate) yield stereocenters, though α-phenyl analogs show limited reactivity under standard conditions .

Catalytic Optimization : Temperature control (-20°C) and solvent polarity (toluene/THF) are critical for maintaining ligand-metal coordination .

What computational methods aid in predicting reaction pathways for this compound-based syntheses?

Q. Advanced Mechanistic Analysis

- DFT calculations : Model transition states in MCRs, such as the formation of spiro-intermediates, to explain regioselectivity driven by fluorine’s electron-withdrawing effects .

- Molecular docking : Predict bioactivity of fluorinated spirocycles by simulating interactions with target enzymes (e.g., kinase inhibitors) .

Validation : Correlate computed activation energies with experimental yields to refine reaction conditions .

How do solvent and additives influence the stability of this compound during storage?

Q. Basic Handling Protocol

- Storage conditions : Anhydrous ethanol or ethyl acetate at -20°C prevents hydrolysis .

- Stabilizers : Addition of 0.1% w/v hydroquinone inhibits radical degradation during long-term storage .

Safety Note : this compound is less hazardous than ethyl fluoroacetate but requires handling in fume hoods due to moderate volatility (bp 170°C) .

What are the contradictions in reported catalytic efficiencies for this compound reactions, and how can they be resolved?

Q. Data Contradiction Analysis

- Catalyst discrepancies : Piperidine and p-TSA failed in MCRs (0% yield), while NH₄OAc succeeded (28% yield), highlighting its dual role as a catalyst and nitrogen source .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may deactivate NH₄OAc; ethanol’s protic nature stabilizes intermediates .

Resolution : Control experiments with isotopic labeling (¹⁵N-NH₄OAc) can track nitrogen incorporation into products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.